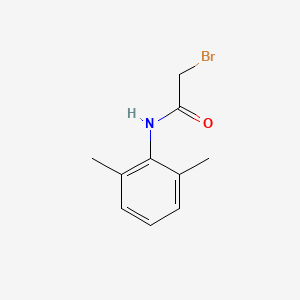

2-bromo-N-(2,6-dimethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQPTEFSATTZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960652 |

Source

|

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40251-98-7 |

Source

|

| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-bromo-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed synthetic protocol and expected analytical data to aid in its preparation and quality control.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 32433-61-7 |

| Appearance | Expected to be a solid |

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-acylation of 2,6-dimethylaniline with bromoacetyl bromide. The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.

Materials and Equipment

-

2,6-dimethylaniline

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine, Triethylamine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) in an anhydrous solvent.

-

Addition of Base: Add a suitable base, such as pyridine (1.1 equivalents), to the solution. Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Characterization Data

The following tables summarize the expected analytical data for this compound based on the analysis of closely related analogs such as 2-chloro-N-(2,6-dimethylphenyl)acetamide.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | -NH |

| ~7.1-7.2 | m | 3H | Ar-H |

| ~4.0 | s | 2H | -CH₂Br |

| ~2.2 | s | 6H | -CH₃ |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~30 | -CH₂Br |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend (Amide II) |

| ~770 | Strong | C-Br stretch |

Mass Spectrometry (Expected)

| m/z | Interpretation |

| 241/243 | [M]⁺ molecular ion peak (presence of Br isotope) |

| 162 | [M - CH₂Br]⁺ |

| 121 | [C₈H₉N]⁺ |

| 120 | [C₈H₈N]⁺ |

Visualizations

The following diagrams illustrate the synthesis workflow and the logical approach to the characterization of this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-bromo-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)acetamide is a halogenated amide of significant interest in synthetic organic chemistry. Its structure, featuring a reactive α-bromo acetyl group and a sterically hindered N-aryl substituent, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 32433-61-7 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.11 g/mol | [2] |

| Appearance | Solid | [2] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

Reactivity

The reactivity of this compound is primarily dictated by two functional groups: the α-bromo amide and the N-aryl acetamide.

Nucleophilic Substitution

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This Sₙ2 reaction is a cornerstone of the utility of α-haloacetamides in organic synthesis, allowing for the introduction of a wide range of functional groups.

Common nucleophiles that react with this compound include amines, thiols, and carboxylates, leading to the formation of α-aminoacetamides, α-thioacetamides, and α-acyloxyacetamides, respectively. The steric hindrance provided by the two methyl groups on the phenyl ring can influence the rate of this reaction.

Amide Hydrolysis

The amide bond can be cleaved under both acidic and basic conditions, although harsh conditions such as prolonged heating with a strong acid or base are typically required. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the 2,6-dimethylaniline anion, which is subsequently protonated.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-aryl acetamides.[3][4]

Materials:

-

2,6-Dimethylaniline

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.

-

Add a base such as pyridine or triethylamine (1.1 eq) to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for the reaction of this compound with a primary amine to form an α-aminoacetamide derivative.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Acetonitrile or Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.

-

Add the primary amine (1.2 eq) and a base such as potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

As no specific biological signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the key chemical transformations described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Generalized mechanism of nucleophilic substitution on this compound.

Conclusion

This compound is a valuable building block in organic synthesis. Its defined reactivity allows for predictable transformations, particularly nucleophilic substitutions at the α-carbon. The provided experimental protocols offer a starting point for the synthesis and further functionalization of this compound. While its direct biological activity and involvement in signaling pathways are not yet documented, its role as a precursor for more complex molecules underscores its importance for researchers in drug discovery and development. Further studies are warranted to explore the potential biological applications of this compound and its derivatives.

References

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)acetamide

CAS Number: 32433-61-7

A comprehensive resource for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and safety, and discusses the biological activities of structurally related compounds.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] While extensive experimental data on its physical properties are not widely published, information from safety data sheets and chemical suppliers allows for the compilation of the following key characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically available at ≥95%[1] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Bromo-2',6'-dimethylacetanilide, N-Bromoacetyl-2,6-dimethylaniline, Acetamide, 2-bromo-N-(2,6-dimethylphenyl)-[1] |

| Topological Polar Surface Area | 29.1 Ų[1] |

| XLogP3 | 2.1[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

Synthesis

This compound is synthesized via the acylation of 2,6-dimethylaniline. This reaction is analogous to the well-documented synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in the production of the local anesthetic, lidocaine. The most direct synthetic route involves the reaction of 2,6-dimethylaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is inferred from the established synthesis of the analogous chloro-compound.

Materials:

-

2,6-dimethylaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or glacial acetic acid)

-

Base (e.g., pyridine, triethylamine, or sodium acetate)

-

Deionized water

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dimethylaniline in a suitable anhydrous aprotic solvent.

-

Addition of Base: Add a base to the reaction mixture to neutralize the hydrogen halide byproduct formed during the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Bromoacetylating Agent: Slowly add a solution of bromoacetyl bromide (or chloride) in the same solvent to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

-

Biological Activity and Mechanism of Action

There is currently a lack of publicly available data on the specific biological activity, mechanism of action, and pharmacological profile of this compound. Its primary role appears to be that of a chemical intermediate.

However, the broader class of acetamide derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. Structurally related compounds have shown potential as:

-

Anticancer agents: Certain acetamide derivatives are known to induce apoptosis in cancer cells.[2]

-

Antimicrobial agents: N-phenylacetamide derivatives have been investigated for their antibacterial and antifungal properties.[3][4]

-

Enzyme inhibitors: The sulfonamide moiety present in some related structures is a well-known pharmacophore for carbonic anhydrase inhibition.[2][5]

The bromoacetamide functional group is a reactive moiety that can act as an electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in biological targets. This property is often utilized in the design of covalent inhibitors and chemical probes.[6]

Given the structural features of this compound, it could hypothetically act as an alkylating agent, targeting proteins with reactive cysteine residues. A potential, though unproven, mechanism of action could involve the covalent modification of a target protein, leading to the modulation of a biological pathway.

Toxicology and Safety

Hazard Identification: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

Standard laboratory safety protocols should be strictly followed when handling this compound.

The toxicology of the broader class of acetamides has been studied more extensively. Some acetamides have been shown to cause liver damage at high doses and may have embryotoxic effects.[8] However, it is crucial to note that these findings may not be directly applicable to this compound without specific studies.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. Its primary utility appears to be as a synthetic intermediate, particularly in contexts analogous to the synthesis of lidocaine. While there is a significant lack of data on its biological activity, its structural features, particularly the reactive bromoacetamide moiety, suggest potential for its use in the development of covalent inhibitors or as a chemical probe. Further research is required to elucidate any potential pharmacological or toxicological profile of this compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. irejournals.com [irejournals.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-bromo-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-bromo-N-(2,6-dimethylphenyl)acetamide. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The experimental protocols provided are adapted from established and reliable synthetic methodologies for similar N-aryl acetamides.

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound. These predictions are derived from spectral data of closely related compounds, including other N-substituted phenylacetamides and halogenated aromatic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 - 7.25 | m | 3H | Aromatic protons (meta- and para-positions of the dimethylphenyl ring) |

| ~4.05 | s | 2H | -CH₂- (bromoacetyl group) |

| ~2.25 | s | 6H | -CH₃ (dimethylphenyl group) |

| ~8.00 - 8.50 | br s | 1H | -NH- (amide proton) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O (amide carbonyl) |

| ~135.0 | Aromatic C (quaternary, substituted with methyl groups) |

| ~132.0 | Aromatic C (quaternary, substituted with nitrogen) |

| ~128.5 | Aromatic CH (meta-positions) |

| ~127.0 | Aromatic CH (para-position) |

| ~30.0 | -CH₂- (bromoacetyl group) |

| ~18.0 | -CH₃ (dimethylphenyl groups) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3250 - 3300 | Strong, Sharp | N-H stretch (amide) |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2920 - 2980 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1660 - 1680 | Strong | C=O stretch (Amide I band) |

| ~1520 - 1550 | Medium | N-H bend (Amide II band) |

| ~1470 | Medium | C-H bend (methyl groups) |

| ~770 - 800 | Strong | Aromatic C-H out-of-plane bend |

| ~650 - 700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 241/243 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 162 | Medium | [M - Br]⁺ |

| 148 | Medium | [M - COCH₂Br]⁺ |

| 121 | High | [C₈H₁₀N]⁺ (Fragment from cleavage of the amide bond) |

| 120 | Very High | [C₈H₉N]⁺ (Base peak, from rearrangement and loss of a hydrogen from the 121 m/z fragment) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is adapted from a standard method for the acylation of anilines.

Materials:

-

2,6-Dimethylaniline

-

Bromoacetyl bromide

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled aniline solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography-Mass Spectrometry (GC-MS) system with a suitable column.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the analytical techniques used for characterization.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural characterization.

Navigating the Matrix: A Technical Guide to the Solubility and Stability of 2-bromo-N-(2,6-dimethylphenyl)acetamide in Biological Buffers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. Understanding these fundamental physicochemical properties is critical for the design and execution of reliable in vitro and in vivo studies. While specific experimental data for this compound is not extensively published, this document outlines the key considerations, relevant experimental protocols, and expected behavior based on structurally related molecules.

Executive Summary

The utility of any biologically active compound is fundamentally linked to its behavior in aqueous environments, particularly in the buffered solutions designed to mimic physiological conditions. For this compound, two key properties demand rigorous evaluation:

-

Solubility: The maximum concentration to which the compound can be dissolved in a given buffer. This parameter dictates the achievable concentrations in biological assays and influences bioavailability.

-

Stability: The propensity of the compound to remain chemically unchanged over time in a buffer solution. Degradation can lead to a loss of active compound and the potential for confounding effects from degradation products.

This guide provides standardized methodologies for determining these properties and discusses the likely degradation pathways for this class of molecules.

Physicochemical Properties and Considerations

The structure of this compound, featuring a substituted aromatic ring and an α-bromo-substituted amide, suggests several key characteristics that will influence its solubility and stability.

-

Limited Aqueous Solubility: The presence of the dimethylphenyl group imparts significant hydrophobicity, which is expected to limit its solubility in aqueous buffers.

-

Potential for Hydrolysis: The amide bond is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. The presence of the bromine atom may also influence the reactivity of the molecule.

Experimental Protocols

To ensure reproducible and accurate data, standardized protocols for assessing solubility and stability are essential.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Buffer Solutions: Prepare a panel of biologically relevant buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, Citrate buffer pH 5.0).

-

Compound Addition: Add an excess of this compound to a known volume of each buffer in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[1]

Stability Assessment in Biological Buffers

Assessing the stability of the compound over time is crucial for defining appropriate storage conditions and understanding its half-life in an assay environment.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Working Solution Preparation: Spike the stock solution into the desired biological buffers to a final concentration relevant to the intended biological assays. The final concentration of the organic solvent should be kept to a minimum (typically ≤1%).

-

Incubation: Incubate the working solutions at relevant temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Quenching (if necessary): Stop any further degradation by adding a quenching solution (e.g., an organic solvent like acetonitrile or methanol) and storing at low temperature.

-

Quantification: Analyze the samples by a stability-indicating analytical method (e.g., RP-HPLC-UV) to determine the concentration of the parent compound remaining. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Analytical Methodologies

A robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies. RP-HPLC-UV is a widely used and suitable technique.[1]

Typical RP-HPLC-UV Method Parameters:

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines and include specificity, linearity, accuracy, precision, and robustness.[1]

Expected Degradation Pathways

The primary route of degradation for this compound in aqueous buffers is expected to be hydrolysis of the amide bond. This can occur under both acidic and basic conditions, yielding 2,6-dimethylaniline and 2-bromoacetic acid as the primary degradation products. The rate of hydrolysis is dependent on pH and temperature.

Data Presentation

Quantitative data from solubility and stability studies should be summarized in clear and concise tables.

Table 1: Solubility of this compound in Various Buffers

| Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| PBS | 7.4 | 25 | Data to be determined |

| Tris-HCl | 7.4 | 25 | Data to be determined |

| Citrate | 5.0 | 25 | Data to be determined |

| PBS | 7.4 | 37 | Data to be determined |

Table 2: Stability of this compound in PBS at pH 7.4

| Temperature (°C) | Time (hours) | % Remaining |

| 4 | 0 | 100 |

| 24 | Data to be determined | |

| 25 | 0 | 100 |

| 24 | Data to be determined | |

| 37 | 0 | 100 |

| 24 | Data to be determined |

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Stability Assessment in Buffers.

Conclusion

While specific quantitative data for this compound is pending experimental determination, this guide provides a robust framework for its evaluation. Based on its chemical structure, researchers should anticipate limited aqueous solubility and potential for pH- and temperature-dependent hydrolysis. Adherence to the detailed protocols for solubility and stability testing, coupled with a validated analytical method, will ensure the generation of high-quality data essential for the successful progression of research and development involving this compound.

References

Potential Biological Targets of 2-Bromo-N-(2,6-dimethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-(2,6-dimethylphenyl)acetamide is a reactive chemical compound featuring a bromoacetamide functional group. This moiety is known to act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine. While specific biological targets for this particular compound are not extensively documented in publicly available literature, its inherent reactivity and structural similarity to other biologically active molecules suggest a range of potential protein targets. This technical guide provides an in-depth overview of the potential biological targets of this compound, its likely mechanism of action, and a proposed workflow for target identification and validation.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₁₂BrNO. Its structure consists of a central acetamide core, with a bromine atom attached to the acetyl group and a 2,6-dimethylphenyl group attached to the amide nitrogen. The key feature of this molecule is the α-bromoacetamide group, which is a well-known reactive moiety used in the design of covalent inhibitors and chemical probes.

The 2,6-dimethylphenyl substitution is a common feature in many pharmaceutical compounds, where it can influence factors such as metabolic stability, solubility, and binding affinity to target proteins. The combination of this substituted phenyl ring with the reactive bromoacetamide "warhead" makes this compound a compound of interest for exploring novel biological targets through covalent modification.

Mechanism of Covalent Modification

The primary mechanism of action for this compound is expected to be the covalent modification of nucleophilic amino acid residues on target proteins. The most likely target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the cysteine thiol attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, although generally with lower reactivity compared to cysteine.

Covalent modification of a target protein by this compound.

Potential Biological Target Classes

Given the reactivity of the bromoacetamide group, this compound has the potential to target a wide array of proteins that possess a reactive cysteine residue in a location accessible to the compound. The specificity of targeting will be influenced by the non-covalent interactions between the 2,6-dimethylphenyl moiety and the protein surface, which can orient the reactive group for efficient covalent bond formation.

Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Many kinases have a cysteine residue in or near their ATP-binding pocket. Covalent inhibitors that target these cysteines have been successfully developed as drugs. The N-(2,6-dimethylphenyl)acetamide scaffold could potentially position the bromoacetamide group to react with such a cysteine.

Deubiquitinating Enzymes (DUBs)

DUBs are proteases that cleave ubiquitin from proteins, thereby regulating various cellular processes. The catalytic activity of many DUBs relies on a cysteine residue in their active site. These enzymes are attractive targets for covalent inhibitors in various diseases, including cancer.

Proteases

Cysteine proteases, such as caspases and cathepsins, are another class of enzymes that utilize a catalytic cysteine residue. Covalent modification of this cysteine would lead to irreversible inhibition of their activity.

Enzymes Involved in Redox Regulation

Proteins involved in maintaining cellular redox homeostasis, such as thioredoxins and peroxiredoxins, contain highly reactive cysteine residues that are central to their function. These could be potential targets for covalent modification.

Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the specific protein targets of this compound. The following workflow outlines a comprehensive strategy.

Workflow for target identification and validation.

Potential Modulation of Signaling Pathways

By targeting key regulatory proteins such as kinases and DUBs, this compound could potentially modulate various cellular signaling pathways critical in health and disease.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. Several kinases in this pathway contain targetable cysteine residues. Inhibition of these kinases could have significant therapeutic implications, particularly in cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immunity. The activity of this pathway is controlled by a series of phosphorylation and ubiquitination events, which are mediated by kinases and DUBs. Covalent inhibition of these enzymes could modulate NF-κB signaling.

N-Aryl Bromoacetamide Derivatives: A Technical Guide to their Application in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl bromoacetamide derivatives have emerged as a versatile and powerful class of compounds in the field of chemical biology. Their inherent reactivity, stemming from the presence of a bromoacetamide moiety, makes them particularly well-suited for the development of covalent probes and inhibitors that can irreversibly bind to biological targets. This unique mechanism of action offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins that have proven challenging for traditional reversible inhibitors.

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and application of N-aryl bromoacetamide derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of these compounds in their own work. The guide includes detailed experimental protocols, a summary of quantitative biological data, and visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of this important class of chemical tools.

Synthesis of N-Aryl Bromoacetamide Derivatives

The synthesis of N-aryl bromoacetamide derivatives is typically achieved through the acylation of an appropriate aniline with bromoacetyl bromide or bromoacetic acid. The following protocol describes a general method for the synthesis of N-phenyl-2-bromoacetamide, a representative member of this class.

Experimental Protocol: Synthesis of N-Phenyl-2-bromoacetamide

Materials:

-

Aniline

-

Bromoacetyl bromide

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 equivalents), dissolved in DCM, to the stirred aniline solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-phenyl-2-bromoacetamide.

Biological Activity and Applications

N-aryl bromoacetamide derivatives have been successfully employed as covalent inhibitors and probes for a variety of protein classes, including kinases and proteases. Their ability to form a stable covalent bond with nucleophilic residues, such as cysteine, within the active site of these enzymes leads to irreversible inhibition.

Enzyme Inhibition

The following table summarizes the inhibitory activities of selected N-aryl bromoacetamide and structurally related derivatives against various enzyme targets.

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| N-Aryl-2-arylthioacetamides | HIV-1 Reverse Transcriptase | 1.25 - 20.83 µM | [1] |

| Aryl Carboxamides (related) | Death-Associated Protein Kinase 1 (DAPK1) | 1.09 - 7.26 µM |

Activity-Based Protein Profiling (ABPP)

N-aryl bromoacetamide derivatives are valuable tools for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme activities in complex biological systems. In a typical ABPP experiment, an N-aryl bromoacetamide probe, often equipped with a reporter tag (e.g., an alkyne for click chemistry), is used to covalently label active enzymes in a cell lysate or in living cells.

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Signaling Pathway Modulation

By irreversibly inhibiting key enzymes, N-aryl bromoacetamide derivatives can effectively modulate cellular signaling pathways. For instance, the inhibition of a specific kinase can block downstream phosphorylation events, thereby impacting processes such as cell proliferation, differentiation, and survival.

Caption: Kinase inhibition by N-aryl bromoacetamide derivatives.

Conclusion

N-aryl bromoacetamide derivatives represent a valuable class of chemical tools with broad applications in chemical biology and drug discovery. Their ability to act as covalent modifiers allows for the potent and selective targeting of a wide range of proteins. The synthetic accessibility of these compounds, coupled with their utility in techniques such as activity-based protein profiling, makes them indispensable for the modern chemical biologist's toolkit. Further exploration and development of this scaffold are likely to yield novel probes and therapeutic agents with significant scientific and clinical impact.

References

An In-depth Technical Guide to the Structural Analysis of 2-bromo-N-(2,6-dimethylphenyl)acetamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed structural analysis of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. Due to a lack of comprehensive published data for the bromo- derivative, this guide leverages extensive experimental data available for its close structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to infer and discuss its structural and spectroscopic properties. This approach provides a robust framework for understanding the title compound's molecular conformation, spectroscopic signature, and synthetic pathway.

Molecular Structure and Crystallography

While a crystal structure for this compound is not publicly available, the crystal structure of its chloro-analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, provides an excellent model for its solid-state conformation. The chloro-analog crystallizes in the monoclinic system with the space group P21/c.[1] The key structural features are the planar acetamide linkage and the orientation of the N-(2,6-dimethylphenyl) group relative to this plane. It is anticipated that the bromo-analog will adopt a very similar crystalline arrangement, with molecules linked into chains via N—H⋯O hydrogen bonds.[1][2]

Crystallographic Data

The following table summarizes the crystallographic data for 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is expected to be comparable to that of the bromo-analog, with allowances for the larger van der Waals radius and atomic mass of bromine.[1][2]

| Parameter | 2-chloro-N-(2,6-dimethylphenyl)acetamide |

| Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.766 (3) Å |

| b | 8.911 (2) Å |

| c | 8.538 (2) Å |

| β | 99.00 (1)° |

| Volume | 1034.4 (4) ų |

| Z | 4 |

Key Bond Lengths and Angles (Inferred)

The bond lengths and angles for this compound can be predicted based on the known structure of the chloro-analog and standard bond lengths. The C-Br bond will be longer than the C-Cl bond, and this may induce minor changes in the surrounding bond angles.

| Bond/Angle | Expected Range/Value |

| C-Br | ~1.94 Å |

| C=O | ~1.23 Å |

| N-C(O) | ~1.34 Å |

| C-N-C(aryl) | ~125° |

| O=C-N | ~123° |

Spectroscopic Analysis

The spectroscopic signature of this compound is crucial for its identification and characterization. The following sections detail the expected features in NMR, IR, and mass spectrometry, based on data from its chloro-analog and other related bromo-compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the bromine, the methyl protons on the phenyl ring, and the amide proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic (H-3, H-4, H-5) | 7.0 - 7.3 | Multiplet | 3H |

| CH₂Br | ~4.1 | Singlet | 2H |

| Ar-CH₃ | ~2.2 | Singlet | 6H |

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic C-H | 126 - 130 |

| CH₂Br | 28 - 32 |

| Ar-CH₃ | 18 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational modes of the amide group and the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3250 - 3300 | Amide A |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (aliphatic) | 2850 - 3000 | |

| C=O stretch (Amide I) | 1660 - 1680 | |

| N-H bend (Amide II) | 1530 - 1560 | |

| C-Br stretch | 600 - 700 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in approximately 1:1 ratio). The fragmentation pattern will likely involve cleavage of the amide bond and loss of the bromoacetyl group.

| m/z | Fragment |

| ~241/243 | [M]⁺ (Molecular ion) |

| ~121 | [M - BrCH₂CO]⁺ |

| ~120 | [M - BrCH₂CO - H]⁺ |

| ~77 | Phenyl fragment |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related haloacetamides.[3][4][5]

Caption: Synthetic workflow for this compound.

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane to the cooled mixture with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the title compound.

X-ray Crystallography

The following outlines the general experimental workflow for obtaining single-crystal X-ray diffraction data, based on the protocol used for the chloro-analog.[2]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Signaling Pathways and Biological Context

While specific biological activities for this compound are not extensively documented, its structural similarity to other pharmacologically active compounds, such as the local anesthetic lidocaine (which is synthesized from the chloro-analog), suggests potential applications in drug discovery. Bromoacetamide moieties are known to act as covalent modifiers of cysteine residues in proteins, making this compound a potential tool for chemical biology and drug development as a covalent inhibitor or probe.

Caption: Potential mechanism of action as a covalent inhibitor.

This guide provides a comprehensive overview of the structural and spectroscopic properties of this compound, based on the best available data from its close analogs. The provided experimental protocols offer a starting point for its synthesis and further characterization. Researchers are encouraged to perform their own analytical studies to confirm these inferred properties.

References

An In-depth Technical Guide to 2-bromo-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,6-dimethylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. Due to its structural similarity to key pharmaceutical intermediates, this compound holds potential as a building block for novel therapeutic agents. This document details its synthesis, chemical properties, and characterization, drawing on established chemical principles and data from closely related analogs. While the specific discovery and historical development of this compound are not extensively documented in readily available literature, its significance can be inferred from its role as a potential synthetic intermediate. This guide aims to serve as a valuable resource for researchers by providing detailed experimental protocols, structured data, and visualizations of relevant chemical processes.

Introduction

This compound, with the chemical formula C₁₀H₁₂BrNO, belongs to the class of N-substituted acetamides. These compounds are of significant interest in the field of drug discovery and development due to their versatile chemical reactivity and the prevalence of the acetamide moiety in a wide range of biologically active molecules. The presence of a bromine atom and a substituted phenyl ring provides multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its close structural relationship to 2-chloro-N-(2,6-dimethylphenyl)acetamide, a well-known precursor in the industrial synthesis of the local anesthetic lidocaine, further underscores its potential relevance in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| CAS Number | 32433-61-7 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate, with low solubility in water. |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in published literature. However, a reliable synthetic route can be inferred from standard organic chemistry principles and established protocols for analogous compounds, particularly the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide. The most logical and direct approach is the N-acylation of 2,6-dimethylaniline with bromoacetyl bromide.

General Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A base is typically added to neutralize the hydrogen bromide byproduct formed during the reaction.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound, adapted from procedures for similar N-acylation reactions.

Materials:

-

2,6-Dimethylaniline

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Ethyl Acetate)

-

Base (e.g., Pyridine or Triethylamine)

-

1 M Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for recrystallization (e.g., Ethanol, or a mixture of Ethyl Acetate and Hexane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same anhydrous solvent to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent to yield the pure product.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

Specific, experimentally-derived spectral data for this compound is not widely available in the public domain. However, the expected characteristic signals can be predicted based on the analysis of its structural analogs.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet), methyl protons on the phenyl ring (singlet), methylene protons adjacent to the bromine and carbonyl groups (singlet), and an N-H proton (broad singlet). |

| ¹³C NMR | Aromatic carbons, methyl carbons, methylene carbon, and a carbonyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I band), and C-N stretching (amide II band). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Potential Applications and Biological Activity

While there is no specific information on the biological activity of this compound, the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The bromo-substituent in the molecule makes it a versatile intermediate for the synthesis of a variety of other compounds through nucleophilic substitution reactions. For instance, it can be reacted with various amines, thiols, or other nucleophiles to generate a library of derivatives for biological screening.

Caption: Logical relationship for the utility of the title compound in drug discovery.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate in medicinal chemistry. Although its specific history and discovery are not well-documented, its synthesis can be reliably achieved through the N-acylation of 2,6-dimethylaniline. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their research endeavors. Further investigation into its biological activities and the exploration of its derivatives could lead to the discovery of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Cysteine Residues with 2-bromo-N-(2,6-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using 2-bromo-N-(2,6-dimethylphenyl)acetamide. This reagent is a member of the haloacetamide class of compounds that selectively react with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond.[1][2] This specific modification allows for the introduction of a stable tag for various downstream applications in proteomics, drug discovery, and biochemical analysis.

The provided protocols are generalized and should be optimized for each specific protein and experimental setup.

Principle of Covalent Labeling

The primary mechanism of action for this compound involves the alkylation of the sulfhydryl group of a cysteine residue.[2] The reaction is an SN2 type nucleophilic substitution, where the deprotonated thiol group (thiolate anion) of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine. This results in the formation of a stable thioether linkage and the release of a bromide ion.[2] The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which favors the deprotonation of the cysteine thiol group, increasing its nucleophilicity.[1]

While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, though generally at a much lower rate.[2] The specificity of the labeling reaction for cysteine can be enhanced by carefully controlling the reaction conditions, such as pH, temperature, and reagent concentration.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key reaction parameters and their impact on the labeling process with haloacetamides.

| Parameter | Recommended Condition | Impact on Labeling |

| pH | 7.5 - 8.5 | Higher pH favors the more reactive thiolate anion, increasing the reaction rate.[1] |

| Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate but may also risk protein denaturation.[1][2] |

| Reagent Concentration | 10-fold molar excess over cysteine | A common starting point; higher concentrations can increase labeling efficiency but may also lead to off-target modifications.[1] |

| Incubation Time | 1 - 4 hours | The optimal time should be determined empirically for each specific protein.[2] |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Essential for reducing disulfide bonds to make cysteine residues available for labeling. TCEP is preferred over DTT as it does not contain a thiol group that can react with the labeling reagent.[1] |

Experimental Protocols

Protocol 1: Covalent Labeling of Cysteine Residues

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

-

Protein of interest with accessible cysteine residue(s)

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM EDTA[1]

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine[1]

-

Anhydrous DMSO

-

Desalting column or dialysis cassette for buffer exchange and removal of excess reagent[1]

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]

-

-

Reduction of Disulfide Bonds:

-

Add TCEP to the protein solution to a final concentration of 2 mM.

-

Incubate for 30 minutes at room temperature to reduce any disulfide bonds.[1]

-

-

Labeling Reaction:

-

Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

-

Add the labeling reagent stock solution to the reduced protein solution to achieve a 10-fold molar excess over the concentration of cysteine residues.[1] The final DMSO concentration should be kept below 5% (v/v) to minimize the risk of protein denaturation.[2]

-

Incubate the reaction mixture for 2-4 hours at room temperature in the dark.[1][2]

-

-

Quenching the Reaction:

-

Removal of Excess Reagent:

Protocol 2: Analysis of Labeling Efficiency by Mass Spectrometry

This protocol outlines the steps to confirm covalent labeling and determine the labeling stoichiometry using mass spectrometry.

Materials:

-

Labeled protein sample from Protocol 1

-

Unlabeled protein control sample

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Intact Protein Analysis:

-

Analyze the purified, labeled protein by LC-MS.

-

The mass of the labeled protein will be increased by the mass of the this compound adduct minus the mass of HBr.

-

Deconvolute the resulting mass spectrum to determine the molecular weights of the unmodified and modified protein species.[2] This will confirm covalent modification and provide the stoichiometry of labeling.[2]

-

-

Peptide Mapping (Bottom-up Proteomics):

-

Reduce the disulfide bonds of the labeled protein (e.g., with DTT) and alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide).

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the modified peptide(s) by searching for the expected mass shift corresponding to the covalent adduction of this compound. The MS/MS fragmentation pattern will confirm the sequence of the labeled peptide and pinpoint the site of modification.

-

Visualizations

References

Application Notes and Protocols for 2-bromo-N-(2,6-dimethylphenyl)acetamide in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound featuring a reactive bromoacetamide moiety and an N-aryl group. While specific biological data for this compound is not extensively documented in publicly available literature, its structural characteristics suggest potential applications as a covalent inhibitor or modulator of biological pathways. The bromoacetamide group can act as an electrophile, reacting with nucleophilic residues such as cysteine in proteins, potentially leading to irreversible inhibition. The N-(2,6-dimethylphenyl)acetamide portion of the molecule may confer specificity and influence its interactions with target proteins.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cell-based assays to explore its potential cytotoxic and anti-proliferative activities. The protocols outlined below are general methodologies that should be adapted and optimized for specific cell lines and experimental goals.

Postulated Mechanism of Action

Given the presence of the reactive bromoacetamide group, a plausible mechanism of action for this compound is the covalent modification of cellular proteins. This could lead to the inhibition of enzymes critical for cell survival and proliferation or disruption of protein-protein interactions. N-aryl acetamide derivatives have been explored for a range of biological activities, including anticancer effects. A hypothetical target could be a protein with a reactive cysteine residue in a functionally important site. Inhibition of such a target could disrupt signaling pathways that regulate cell growth, apoptosis, and the cell cycle.

A potential signaling pathway that could be affected by a compound with these characteristics is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell survival and proliferation.

Figure 1: Hypothetical signaling pathway affected by this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the cell-based assays. The data presented are for illustrative purposes and should be replaced with experimentally determined values.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h incubation |

| MCF-7 | Breast Adenocarcinoma | e.g., 25.5 ± 3.2 |

| A549 | Lung Carcinoma | e.g., 42.1 ± 5.5 |

| HeLa | Cervical Cancer | e.g., 33.8 ± 4.1 |

| PC-3 | Prostate Carcinoma | e.g., 58.3 ± 6.9 |

| HCT116 | Colon Carcinoma | e.g., 19.7 ± 2.8 |

IC50 values are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound in HCT116 cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | - | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.3 |

| Compound | 10 (approx. 0.5 x IC50) | e.g., 15.4 ± 2.1 | e.g., 5.2 ± 0.8 |

| Compound | 20 (approx. IC50) | e.g., 35.8 ± 4.5 | e.g., 12.7 ± 1.9 |

| Staurosporine (Positive Control) | 1 | e.g., 60.2 ± 7.3 | e.g., 15.1 ± 2.2 |

Data are presented as mean ± standard deviation.

Experimental Protocols

A systematic approach is recommended to evaluate the in vitro effects of this compound. The workflow should begin with a broad cytotoxicity screening, followed by more detailed mechanistic studies.

Figure 2: Proposed experimental workflow for the in vitro evaluation of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

-

This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest compound concentration) and untreated controls.

-

Incubation: Incubate the plate for 48 hours (or other desired time points like 24 and 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

Cell culture reagents as in Protocol 1

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 0.5x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide

-

RNase A

-

70% Ethanol (ice-cold)

-

Flow cytometer

-

Cell culture reagents as in Protocol 1

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The data can be used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.

Disclaimer

The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific experimental conditions. This compound is a research chemical, and its biological effects are not fully characterized. Appropriate safety precautions should be taken when handling this compound. The quantitative data and signaling pathways presented are hypothetical and for illustrative purposes. All experimental results should be independently verified.

Application Notes and Protocols for 2-bromo-N-(2,6-dimethylphenyl)acetamide in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to explore the chemical space of a biological target. 2-bromo-N-(2,6-dimethylphenyl)acetamide is an electrophilic fragment containing a bromoacetamide "warhead," which can form a covalent bond with nucleophilic residues on a target protein, such as cysteine. This irreversible interaction can lead to high potency and prolonged therapeutic effects.